molecular formula C22H24FN5O2 B2983841 4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one CAS No. 2380034-36-4

4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2983841
CAS No.: 2380034-36-4
M. Wt: 409.465
InChI Key: XQQHIYZOHOYPDH-UHFFFAOYSA-N
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Description

4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of pyrimidine, piperazine, and dihydropyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyrimidine and piperazine intermediates, followed by their coupling and subsequent modifications. Key steps may include:

    Formation of the Pyrimidine Intermediate: This can be achieved through the reaction of 4-methoxybenzaldehyde with appropriate fluorinated reagents under controlled conditions to introduce the fluorine atom.

    Synthesis of the Piperazine Intermediate: This involves the reaction of piperazine with the pyrimidine intermediate, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Coupling and Final Modifications: The piperazine intermediate is then coupled with a dihydropyridinone derivative under conditions that may include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and dihydropyridinone moieties.

    Reduction: Reduction reactions may target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl and dihydropyridinone groups.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety may enhance binding affinity to certain biological targets, while the piperazine and dihydropyridinone groups contribute to the overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one: shares structural similarities with other fluorinated pyrimidine derivatives and piperazine-containing compounds.

Uniqueness

  • The unique combination of fluorinated pyrimidine, piperazine, and dihydropyridinone moieties distinguishes this compound from others, potentially offering a unique profile of biological activity and pharmacokinetic properties.

Properties

IUPAC Name

4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-26-8-7-16(13-19(26)29)14-27-9-11-28(12-10-27)22-20(23)21(24-15-25-22)17-3-5-18(30-2)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQHIYZOHOYPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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